molecular formula C15H15Cl2NS B13769263 8-Chloro-10-methylamino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride CAS No. 69195-55-7

8-Chloro-10-methylamino-10,11-dihydrodibenzo(b,f)thiepin hydrochloride

Cat. No.: B13769263
CAS No.: 69195-55-7
M. Wt: 312.3 g/mol
InChI Key: KHVYDZMIXBZSHD-UHFFFAOYSA-N
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Description

(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride is a chemical compound with the molecular formula C15H15Cl2NS and a molecular weight of 312.257 g/mol. This compound is known for its unique structure, which includes a benzothiepin ring system, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride typically involves the reaction of 8-chloro-5,6-dihydrobenzobbenzothiepin with methylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Sodium hydroxide, sodium methoxide; reactions are conducted in polar solvents like ethanol or water at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (8-Chloro-5,6-dihydrobenzo bbenzothiepin-6-yl)sulfanylmethylideneazaniumchloride .
  • Deoxycorticosterone .

Uniqueness

(8-Chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-methylazaniumchloride is unique due to its specific benzothiepin ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity patterns and potential therapeutic applications .

Properties

CAS No.

69195-55-7

Molecular Formula

C15H15Cl2NS

Molecular Weight

312.3 g/mol

IUPAC Name

(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-methylazanium;chloride

InChI

InChI=1S/C15H14ClNS.ClH/c1-17-13-8-10-4-2-3-5-14(10)18-15-7-6-11(16)9-12(13)15;/h2-7,9,13,17H,8H2,1H3;1H

InChI Key

KHVYDZMIXBZSHD-UHFFFAOYSA-N

Canonical SMILES

C[NH2+]C1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-]

Origin of Product

United States

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